N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the triazole ring fused with a pyridine ring and a sulfonamide group makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the formation of the triazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers a more efficient and eco-friendly approach. This method can significantly reduce reaction times and improve yields by providing uniform heating and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as CDK2, by binding to their active sites and preventing their phosphorylation activity. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichloronitrophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its higher activity against certain cancer cell lines compared to standard treatments.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds are explored for their antibacterial and antifungal activities.
Uniqueness
N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its unique combination of a triazole ring fused with a pyridine ring and a sulfonamide group. This structure imparts distinct biological activities, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C16H18N4O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-4-15-17-18-16-14(6-5-7-20(15)16)23(21,22)19-13-9-11(2)8-12(3)10-13/h5-10,19H,4H2,1-3H3 |
InChI Key |
HMVANNIRGLBPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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